molecular formula C20H25N3O3 B5025337 N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B5025337
M. Wt: 355.4 g/mol
InChI Key: MHNGOEOPQMIYKD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a molecular formula of C18H23N3O3 This compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps:

    Formation of the Dimethylphenoxyethyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the dimethylphenoxyethyl intermediate.

    Nitration: The intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.

    Pyrrolidine Substitution: The final step involves the substitution of the nitro intermediate with pyrrolidine under suitable conditions, often involving a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but with methoxy groups instead of methyl groups.

    N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno ring and methoxy groups.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-5-7-18(13-16(15)2)26-12-9-21-19-14-17(22-10-3-4-11-22)6-8-20(19)23(24)25/h5-8,13-14,21H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGOEOPQMIYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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